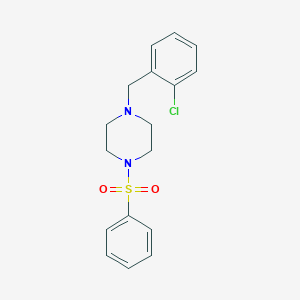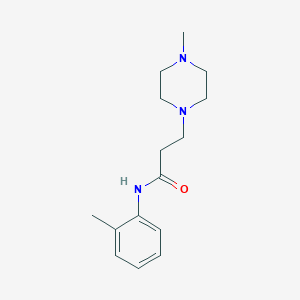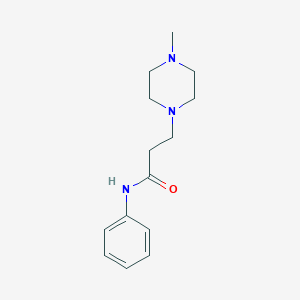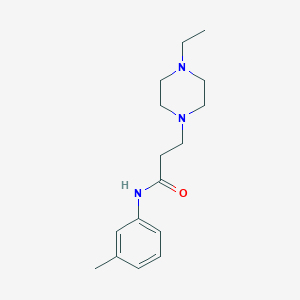![molecular formula C17H15NO3 B248604 1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B248604.png)
1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione, commonly known as MPTP, is a chemical compound that has been widely used in scientific research as a neurotoxin. MPTP is known to cause Parkinson's disease-like symptoms in humans and has been used to study the mechanisms of Parkinson's disease and potential treatments.
Mécanisme D'action
MPTP is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial respiratory chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
MPTP selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the onset of Parkinson's disease-like symptoms. MPTP also causes oxidative stress and inflammation in the brain, which can contribute to the progression of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP is a useful tool for studying the mechanisms of Parkinson's disease and potential treatments. However, MPTP has limitations in that it only models a subset of Parkinson's disease symptoms and does not fully replicate the disease. Additionally, MPTP is a toxic compound and must be handled with care in the lab.
Orientations Futures
Future research on MPTP should focus on developing new models of Parkinson's disease that more accurately replicate the disease and its progression. Additionally, research should focus on developing new treatments for Parkinson's disease that target the underlying mechanisms of the disease, including oxidative stress and inflammation. Finally, research should focus on identifying biomarkers for Parkinson's disease that can be used to diagnose the disease earlier and monitor disease progression.
Méthodes De Synthèse
MPTP can be synthesized through several methods, including the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol, which is then oxidized to form MPTP. Another method involves the reaction of 2-methylphenol with ethylene chlorohydrin to form 2-(2-methylphenoxy)ethyl chloride, which is then reacted with indole-2,3-dione to form MPTP.
Applications De Recherche Scientifique
MPTP has been widely used in scientific research to study the mechanisms of Parkinson's disease. MPTP is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the onset of Parkinson's disease-like symptoms. MPTP has also been used to study potential treatments for Parkinson's disease, including the use of dopamine agonists and stem cell therapy.
Propriétés
Nom du produit |
1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-12-6-2-5-9-15(12)21-11-10-18-14-8-4-3-7-13(14)16(19)17(18)20/h2-9H,10-11H2,1H3 |
Clé InChI |
VOBJVOWZGNPRFH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3C(=O)C2=O |
SMILES canonique |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone](/img/structure/B248521.png)



![1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B248528.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B248529.png)
![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B248530.png)
![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B248531.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B248532.png)




